
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine
Vue d'ensemble
Description
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (2-CPPMD) is an organic compound that is widely used in scientific research due to its unique properties. It is a cyclic amine and is composed of two nitrogen atoms, one carbon atom, and five hydrogen atoms. 2-CPPMD has a wide range of applications in organic synthesis and is used in the synthesis of various pharmaceuticals and other compounds. In addition, 2-CPPMD has been studied for its potential applications in biochemistry and physiology, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Antitumor Activity
This compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives, which have shown promising antitumor activity . These compounds have been evaluated against human breast cancer cells and human gastric cancer cells, with some showing superior antitumor activities than the positive control palbociclib .
CDK6 Inhibitory Activity
The derivatives of this compound have been tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, and inhibitors of CDK6 have been considered as promising targets for the treatment of cancers and other diseases .
Antimicrobial Activity
Pyrimidine derivatives, including those similar to the compound , have been reported to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
Antifungal Activity
In addition to their antimicrobial properties, pyrimidine derivatives have also been found to have antifungal properties . This opens up another avenue for their potential use in the treatment of fungal infections .
Antiparasitic Activity
Pyrimidine derivatives have been reported to exhibit antiparasitic activity . This suggests that they could be used in the development of drugs for the treatment of parasitic infections .
Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives have been found to have anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain .
Antihypertensive Activity
Pyrimidine derivatives have been reported to have antihypertensive activity . This suggests potential applications in the treatment of high blood pressure .
Antidiabetic Activity
Pyrimidine derivatives have been reported to have antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is the cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription .
Mode of Action
2-Cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine interacts with its targets, the CDKs, by inhibiting their activities . The compound’s interaction with CDKs results in changes in the cell cycle and transcription regulation .
Biochemical Pathways
The biochemical pathways affected by 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine are those regulated by CDKs . These include pathways involved in cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The downstream effects of these pathways are crucial for cell proliferation and survival .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant, given its potent inhibitory activity on cdks .
Result of Action
The molecular and cellular effects of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine’s action include the inhibition of CDKs, leading to changes in cell cycle and transcription regulation . This can result in the suppression of cell proliferation, particularly in cancer cells .
Propriétés
IUPAC Name |
2-cyclopropyl-6-N-methyl-4-N-pentylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRABRJQQBDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=NC(=C1)NC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



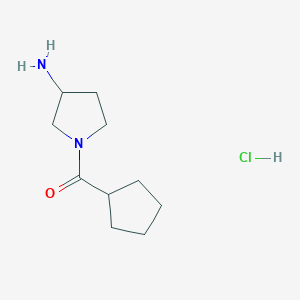
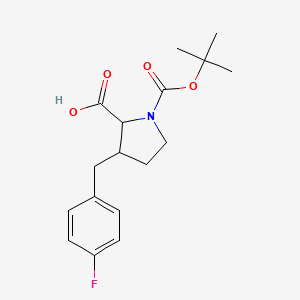
![1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1471575.png)

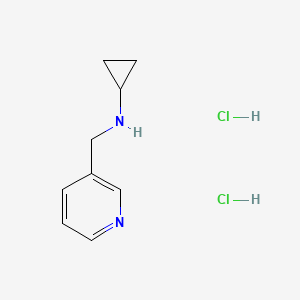

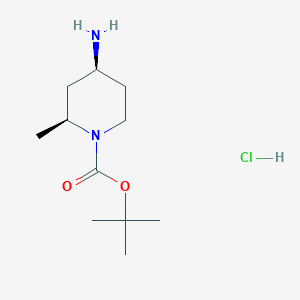



![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
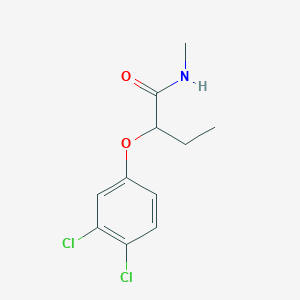
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)